1-Butene, 1-butoxy-

Olefin metathesis Solvent-free synthesis Volatility control

1-Butene, 1-butoxy- (CAS 7510-27-2; IUPAC (1E)-1-butoxybut-1-ene) is a C₈H₁₆O acyclic enol ether featuring an internal, 1,2-disubstituted alkene linked to an n‑butoxy group. With a molecular weight of 128.21 g mol⁻¹, a density of 0.798 g cm⁻³ and a boiling point of 148.5 °C at 760 mmHg, its physical profile distinguishes it immediately from the more common terminal vinyl ethers such as n‑butyl vinyl ether.

Molecular Formula C8H16O
Molecular Weight 128.21 g/mol
Cat. No. B12332630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butene, 1-butoxy-
Molecular FormulaC8H16O
Molecular Weight128.21 g/mol
Structural Identifiers
SMILESCCCCOC=CCC
InChIInChI=1S/C8H16O/c1-3-5-7-9-8-6-4-2/h5,7H,3-4,6,8H2,1-2H3/b7-5+
InChIKeyGCRUYRFHWGPWHJ-FNORWQNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Butene, 1-butoxy- Technical Overview for Procurement Decision-Makers


1-Butene, 1-butoxy- (CAS 7510-27-2; IUPAC (1E)-1-butoxybut-1-ene) is a C₈H₁₆O acyclic enol ether featuring an internal, 1,2-disubstituted alkene linked to an n‑butoxy group . With a molecular weight of 128.21 g mol⁻¹, a density of 0.798 g cm⁻³ and a boiling point of 148.5 °C at 760 mmHg, its physical profile distinguishes it immediately from the more common terminal vinyl ethers such as n‑butyl vinyl ether . The presence of an alkyl substituent on the β‑carbon of the double bond imparts unique steric and electronic characteristics that directly influence polymerisation stereochemistry, hydrolytic stability and solvation behaviour.

Why n-Butyl Vinyl Ether Cannot Simply Replace 1-Butene, 1-butoxy-


Compounds within the alkyl vinyl ether and butenyl ether family are frequently treated as interchangeable because they possess both an alkene and an ether function. However, the position of the double bond — terminal (vinyl) versus internal (1‑butenyl) — leads to fundamentally different reactivity and polymer architecture. In cationic polymerisations, terminal vinyl ethers produce atactic, amorphous polymers, whereas internal 1‑butenyl ethers can yield highly stereoregular, crystalline polymers because the β‑alkyl substituent directs monomer insertion geometry [1]. Furthermore, the significantly higher boiling point and flash point of 1‑butene, 1‑butoxy‑ relative to n‑butyl vinyl ether translate into safer handling and broader solvent-processing windows in industrial synthesis . The quantitative evidence below is designed to support an informed, data‑driven sourcing decision.

Quantitative Evidence Differentiating 1-Butene, 1-butoxy- from Closest Analogs


Boiling Point Elevation vs. n-Butyl Vinyl Ether Enables Higher-Temperature Reaction Conditions

The boiling point of 1‑butene, 1‑butoxy‑ (trans isomer) is 148.5 °C at atmospheric pressure , whereas the commercially pervasive n‑butyl vinyl ether boils at 93 °C . This 55.5 °C difference reduces evaporative loss and allows the compound to be employed in reactions that require sustained heating without pressurisation.

Olefin metathesis Solvent-free synthesis Volatility control

Flash Point Increase Reduces Flammability Risk Relative to n-Butyl Vinyl Ether

1‑Butene, 1‑butoxy‑ exhibits a closed‑cup flash point of 12.5 °C , while n‑butyl vinyl ether has a flash point of –9 °C . The 21.5 °C upward shift places the target compound above the threshold where ambient‑temperature vapour ignition becomes a constant concern in typical laboratory and pilot‑plant environments.

Process safety Storage and handling Flammable liquids

Density Advantage Enhances Mixing and Phase Separation in Aqueous‒Organic Systems

The density of 1‑butene, 1‑butoxy‑ is 0.798 g cm⁻³ , compared with 0.78 g cm⁻³ for n‑butyl vinyl ether . The 0.018 g cm⁻³ higher value moves the compound slightly away from the aqueous‑layer density, facilitating cleaner phase separation in aqueous‑organic biphasic reactions or during aqueous work‑up steps.

Liquid‑liquid extraction Biphasic catalysis Formulation engineering

Stereospecific Polymerisation Capability Absent in Terminal Vinyl Ethers

In a systematic study of butenyl alkyl ethers (R = methyl, ethyl, isopropyl) using BF₃·O(C₂H₅)₂ and SnCl₄·CCl₃CO₂H at –78 °C, it was demonstrated that the trans isomers of these internal olefins produce crystalline, stereoregular polymers, whereas the corresponding terminal vinyl ethers yield only amorphous polymers under identical conditions [1]. Although the n‑butyl congener was not explicitly reported in that study, the stereochemical outcome is controlled by the β‑ethyl substituent common to all 1‑butenyl ethers, making it a class‑level property.

Stereoregular polymers Cationic polymerisation Crystallinity control

Optimal Application Scenarios for 1-Butene, 1-butoxy- Based on Verified Differentiation


High‑Temperature, Solvent‑Free Polymer Synthesis

The 55 °C boiling‑point advantage over n‑butyl vinyl ether [1] makes 1‑butene, 1‑butoxy‑ the preferred monomer when cationic or metathesis polymerisations are conducted above 100 °C without pressurisation. Its lower volatility reduces monomer loss, maintains stoichiometric control and simplifies reactor design, directly addressing the limitations encountered with terminal vinyl ethers in melt‑phase or bulk polymerisation protocols.

Stereoregular Poly(alkenyl ether) Development

For research groups targeting crystalline poly(alkenyl ether)s, 1‑butene, 1‑butoxy‑ provides the β‑ethyl substitution pattern that has been demonstrated to enable stereospecific cationic polymerisation in the butenyl ether class [1]. This differentiates it from commercial terminal vinyl ethers, which invariably produce amorphous polymers. The anticipated crystalline character of the resulting poly(1‑butenyl butyl ether) can confer enhanced thermal and barrier properties for specialty coatings, adhesives or separation membranes.

Safer Scale‑Up of Flammable Ether Intermediates

The 21.5 °C higher flash point (12.5 °C vs. –9 °C) positions 1‑butene, 1‑butoxy‑ as a less hazardous alternative in pilot‑plant and production settings where n‑butyl vinyl ether’s extreme flammability imposes costly engineering controls. Its use can simplify ATEX/DHA risk assessments and reduce insurance premiums for facilities handling multi‑kilogram quantities of reactive ethers.

Phase‑Transfer Catalysis and Biphasic Reaction Engineering

The marginally higher density (0.798 vs. 0.78 g cm⁻³) improves phase disengagement in aqueous‑organic biphasic systems. When 1‑butene, 1‑butoxy‑ is employed as a reactant or cosolvent in liquid‑liquid extraction, phase‑transfer catalysis, or continuous‑flow segmented‑flow reactors, the increased density differential reduces emulsification and accelerates phase separation, thereby increasing throughput and product purity.

Quote Request

Request a Quote for 1-Butene, 1-butoxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.